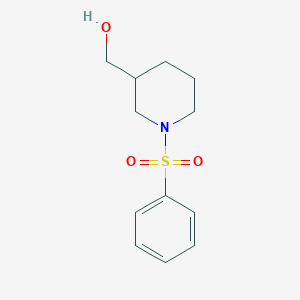

(1-(Phenylsulfonyl)piperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZOHIYXGVKFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409361 | |

| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346691-49-4 | |

| Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Sulfonylpiperidine Scaffolds in Organic Synthesis

The sulfonylpiperidine scaffold is a privileged structural motif in organic and medicinal chemistry. This framework is constructed by incorporating a sulfonamide group into a piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle. who.intscielo.br The piperidine nucleus itself is a component of numerous biologically active compounds and natural products. who.int Sulfonamides are also well-recognized for their potent enzyme inhibition capabilities. who.int The combination of these two moieties in the sulfonylpiperidine scaffold has led to the development of compounds with a wide array of biological activities.

The synthesis of sulfonylpiperidine scaffolds is a key area of research. A common and effective method involves the reaction of a piperidine derivative with a sulfonyl chloride. researchgate.netresearchgate.netresearchgate.net For instance, research on the synthesis of N-substituted acetamide (B32628) derivatives bearing a piperidine moiety involved the initial pairing of benzenesulfonyl chloride with 1-aminopiperidine. who.intnih.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. researchgate.netresearchgate.net This straightforward synthetic accessibility allows chemists to readily generate a diverse library of sulfonylpiperidine derivatives for further investigation.

Significance of Piperidine 3 Methanol Core Structures in Chemical Design

The piperidine-3-methanol core is another crucial component that contributes to the scientific interest in (1-(Phenylsulfonyl)piperidin-3-yl)methanol. This structural unit features a hydroxymethyl group (-CH₂OH) attached to the third position of the piperidine (B6355638) ring. The presence of the hydroxyl group introduces a key functional handle for further chemical modifications and provides a potential site for hydrogen bonding interactions with biological macromolecules.

Piperidine-containing compounds are known to be associated with a range of biological activities, including anesthetic properties and the ability to modulate plasma glucose and insulin (B600854) levels. scielo.br The specific substitution pattern on the piperidine ring is critical in determining the pharmacological profile of the molecule. The placement of the methanol (B129727) group at the 3-position creates a specific stereochemical and conformational profile that can be exploited in rational drug design.

The versatility of the piperidine-3-methanol core allows it to serve as a building block in the synthesis of more complex molecular architectures. The hydroxyl group can be further functionalized, or the piperidine nitrogen can be substituted, enabling the creation of a wide variety of derivatives with tailored properties. This flexibility makes the piperidine-3-methanol scaffold a valuable tool for chemists exploring new chemical space in the quest for novel therapeutic agents.

Structural Modifications and Analogues of 1 Phenylsulfonyl Piperidin 3 Yl Methanol

Derivatives with Varied Alkyl Chain Lengths or Substitutions on the Methanol (B129727) Group

Research into the functionalization of the hydroxymethyl group at the 3-position of the piperidine (B6355638) ring has led to a variety of derivatives. While direct extension of the alkyl chain of (1-(Phenylsulfonyl)piperidin-3-yl)methanol is not extensively detailed in the available literature, studies on closely related structures, particularly 4-substituted isomers, provide insight into the chemical possibilities. For instance, the synthesis of [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol involves the condensation of [piperidin-4-yl]-diphenylmethanol with a substituted benzenesulfonyl chloride. researchgate.net This demonstrates that the hydroxyl-bearing carbon can accommodate bulky substituents like two phenyl groups.

These types of modifications are typically achieved through multi-step synthetic routes. A common strategy involves the use of a piperidine precursor, such as ethyl 4-piperidinecarboxylate, which is first protected (e.g., with a benzyl (B1604629) group) and then reacted with a Grignard reagent like phenylmagnesium halide to form a tertiary alcohol. google.com Subsequent deprotection and reaction with a sulfonyl chloride would yield the final product. Such synthetic pathways allow for significant variation at the methanol group, enabling the introduction of different aryl or alkyl substituents.

Analogues with Altered Piperidine Ring Substitution Patterns

The substitution pattern of the piperidine ring is a key determinant of a molecule's spatial arrangement and biological activity. Research has focused on both isomeric and stereochemical variants to explore the structural requirements for specific molecular interactions.

Isomeric Piperidinylmethanols (e.g., 4-yl substituted analogues)

The constitutional isomer, (1-(Phenylsulfonyl)piperidin-4-yl)methanol, and its derivatives represent a significant class of analogues. The synthesis of these 4-substituted compounds often parallels that of the 3-substituted counterparts. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by condensing [piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride. researchgate.net X-ray crystallographic studies of this compound confirmed that the piperidine ring adopts a chair conformation. researchgate.net Similarly, the synthesis of [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol was achieved through the condensation of [piperidin-4-yl]-diphenylmethanol with 4-chloro-2-fluorobenzenesulfonyl chloride. researchgate.net These examples highlight a common synthetic theme where a pre-functionalized piperidine core is reacted with a sulfonyl chloride.

| Compound Name | Modification from Parent Compound | Key Research Finding |

| [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol | Isomer (4-yl) with diphenyl substitution on methanol and substituted phenylsulfonyl | The piperidine ring adopts a chair conformation. researchgate.net |

| 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Isomer (4-yl) with diphenyl substitution on methanol and substituted phenylsulfonyl | Synthesized via condensation; crystal structure confirms a chair conformation for the piperidine ring. researchgate.net |

| (1-(Methylsulfonyl)piperidin-4-yl)methanol | Isomer (4-yl) with methylsulfonyl instead of phenylsulfonyl | A known chemical entity available for research purposes. lianhe-aigen.com |

Stereochemical Variants (e.g., (R)-piperidin-3-ylmethanol core)

The creation of stereochemically pure analogues is essential for understanding structure-activity relationships. The piperidine ring of this compound contains a chiral center at the C3 position, leading to (R) and (S) enantiomers. While the specific resolution or asymmetric synthesis of the parent compound is not widely documented, research on related chiral piperidine-3-yl-methanol cores is prevalent.

For example, the compound ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a well-characterized stereochemical variant. bldpharm.comnih.gov This molecule, which is a metabolite of Paroxetine, features a specific trans configuration of the substituents at the 3 and 4 positions of the piperidine ring. nih.gov The synthesis of such specific stereoisomers often requires advanced techniques, including asymmetric reduction of pyridinium (B92312) precursors using chiral catalysts or the use of chiral resolving agents to separate racemic mixtures. googleapis.com The availability of such chiral building blocks allows for the synthesis of enantiomerically pure final compounds.

Variations in the Sulfonyl Moiety

Altering the electronic and steric properties of the sulfonyl group provides another avenue for creating diverse analogues. Modifications range from adding substituents to the phenyl ring to replacing it entirely with a different aromatic system.

Substituted Phenylsulfonyl Analogues (e.g., 4-chlorophenylsulfonyl, mesitylsulfonyl, fluorophenylsulfonyl)

Introducing substituents onto the phenyl ring of the phenylsulfonyl group is a common strategy to modulate the molecule's properties. The synthesis of these analogues is generally straightforward, involving the reaction of piperidin-3-yl-methanol with the appropriately substituted phenylsulfonyl chloride.

A prime example is (1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)methanol, which is commercially available and used as a building block in chemical synthesis. bldpharm.com The presence of the electron-withdrawing chloro group can influence the chemical properties of the sulfonamide bond. Similarly, analogues bearing fluorinated phenylsulfonyl groups, such as the one seen in [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol, have been synthesized and characterized. researchgate.net The introduction of one or more fluorine atoms can significantly alter the compound's lipophilicity and metabolic stability.

| Compound Name | Modification from Parent Compound | Synthetic Approach |

| (1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)methanol | 4-chloro substitution on the phenylsulfonyl ring | Reaction of piperidin-3-yl-methanol with 4-chlorophenylsulfonyl chloride. bldpharm.com |

| [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol | 4-chloro and 2-fluoro substitutions on the phenylsulfonyl ring (on a 4-yl isomer) | Condensation of the piperidine precursor with 4-chloro-2-fluorobenzenesulfonyl chloride. researchgate.net |

Heteroaryl Sulfonyl Analogues (e.g., pyrrole-sulfonyl)

Replacing the phenyl ring with a heteroaromatic system, such as pyrrole (B145914), introduces significant structural and electronic changes. The synthesis of heteroaryl sulfonyl ureas has been explored, indicating the reactivity of heteroaryl sulfonamides. mdpi.comnih.gov The synthesis of pyrrole-sulfonyl compounds can be approached by reacting a pyrrole derivative with a sulfonyl chloride or by constructing the pyrrole ring on a pre-existing sulfonyl-containing molecule. google.comnih.govresearchgate.net For instance, the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride can unexpectedly lead to substitution on the pyrrole ring itself, forming 1-phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole, highlighting the complex reactivity of some heteroaryl systems. researchgate.net The direct synthesis of a (1-(pyrrole-sulfonyl)piperidin-3-yl)methanol analogue would likely involve the preparation of a pyrrolesulfonyl chloride, which is then reacted with piperidin-3-yl-methanol.

Conjugation with Other Heterocyclic Systems

The structural versatility of the this compound scaffold allows for its conjugation with various other heterocyclic systems, leading to the development of novel derivatives with a wide range of biological activities. This strategy aims to combine the pharmacophoric features of the sulfonylpiperidine moiety with those of other biologically active heterocycles, potentially leading to synergistic effects or novel mechanisms of action.

1,3,4-Oxadiazole-Conjugated Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that is considered a bioisostere of amide and ester functionalities and is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. eurekaselect.comfrontiersin.orgresearchgate.netresearchgate.net The conjugation of this moiety with a sulfonylpiperidine scaffold has been explored to generate novel compounds with potential therapeutic applications.

Research has led to the synthesis of a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-substituted-1,3,4-oxadiazole derivatives. Although these compounds are analogues, with substitution at the 4-position of the piperidine ring, they provide valuable insight into the potential of this class of molecules. In these studies, the core intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole, was synthesized and subsequently alkylated or arylated to produce a library of derivatives.

These compounds have been evaluated for their biological activities, demonstrating notable enzyme inhibitory potential. Specifically, several derivatives exhibited potent inhibition of urease and acetylcholinesterase (AChE), enzymes implicated in various pathological conditions. The inhibitory activities of selected compounds from this series are presented in the table below.

| Compound | Urease IC50 (µM) | AChE IC50 (µM) |

|---|---|---|

| Derivative 1 | 2.14 ± 0.003 | Not Reported |

| Derivative 2 | 0.63 ± 0.001 | Not Reported |

| Derivative 3 | 2.17 ± 0.006 | Not Reported |

| Derivative 4 | 1.13 ± 0.003 | Not Reported |

| Derivative 5 | 1.21 ± 0.005 | Not Reported |

The strong urease inhibitory activity of these compounds suggests their potential as therapeutic agents for infections caused by urease-producing bacteria, such as Helicobacter pylori. Furthermore, the acetylcholinesterase inhibitory activity indicates a potential for these compounds in the management of neurodegenerative diseases like Alzheimer's disease.

Quinolinone Derivatives Incorporating Sulfonylpiperidine Motifs

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. biointerfaceresearch.comnih.gov The fusion of a quinoline or quinolinone ring with a sulfonylpiperidine moiety represents a promising strategy for the development of novel therapeutic agents. nih.govdergipark.org.tr

The synthesis of molecular hybrids combining quinoline and sulfonamide functionalities has been an area of active research. nih.govdergipark.org.tr These efforts have led to the creation of compounds with significant in vitro anticancer activity against various cancer cell lines. biointerfaceresearch.com While direct conjugation with this compound is not extensively reported, the synthesis of quinoline derivatives bearing a sulfonamide moiety provides a proof of concept for the feasibility of such molecular hybrids. biointerfaceresearch.com

For instance, novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide group have been synthesized and evaluated for their anticancer activity against breast cancer cell lines (MCF7). Many of these compounds demonstrated interesting cytotoxic activities. Docking studies have also been performed to understand the potential interaction of these molecules with biological targets like carbonic anhydrase isozymes. biointerfaceresearch.com

The general synthetic strategies for these hybrids often involve multi-step reactions, starting from substituted anilines to construct the quinoline scaffold, followed by the introduction of a sulfonyl chloride group, which is then reacted with an appropriate amine, such as piperidine, to form the final sulfonamide conjugate. nih.gov These synthetic approaches could be adapted to incorporate the this compound core.

Triazole Derivatives with Sulfonyl Scaffolds

The 1,2,4-triazole (B32235) ring is another important heterocyclic nucleus known for its wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netmdpi.comnih.gov The conjugation of a triazole moiety with a sulfonylpiperidine scaffold has the potential to yield novel compounds with enhanced or unique pharmacological profiles.

While direct derivatives of this compound are not widely documented, the synthesis of related structures, such as N-(1-(phenylsulfonyl)piperidin-4-yl)- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-amine, has been reported. These analogues, where the heterocyclic system is attached at the 4-position of the piperidine ring, provide valuable insights into the chemical and biological properties of this class of compounds.

The synthesis of these hybrid molecules typically involves the reaction of a suitably functionalized sulfonylpiperidine intermediate with a precursor of the triazole ring. For example, a piperidinyl-substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivative can be synthesized from a piperidin-4-amine precursor.

The biological evaluation of such triazole-sulfonylpiperidine hybrids has revealed promising activities. For example, some of these compounds have been investigated for their potential as anticancer agents and have shown significant activity against various cancer cell lines. nih.gov The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival.

Thiadiazole Derivatives with Sulfonylindole Nuclei

1,3,4-Thiadiazole (B1197879) is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which has been a subject of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of a sulfonylpiperidine moiety into a thiadiazole scaffold can lead to the development of novel compounds with interesting pharmacological profiles.

Recent research has focused on the design and synthesis of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures as bacterial biofilm inhibiting agents. nih.gov Although piperazine (B1678402) is distinct from piperidine, these findings are relevant as they demonstrate the potential of combining a sulfonyl-containing six-membered nitrogen heterocycle with a thiadiazole ring. One of the synthesized compounds in this study demonstrated strong efficacy against Xanthomonas oryzae pv. oryzicola (Xoc) with an EC50 value of 7.8 µg/mL, which was superior to commercial agents. nih.gov The mechanism of action was found to involve increasing the permeability of the bacterial cell membrane and inhibiting biofilm formation. nih.gov

Furthermore, the synthesis of aryl thiazole (B1198619) piperidine amide derivatives has been reported, where a thiazole ring is linked to a piperidine moiety which is further substituted with a sulfonyl group. Some of these compounds exhibited good fungicidal and insecticidal activity. For example, 5-(3-bromophenyl)-4-methyl-2-(1-((4-nitrophenyl)-sulfonyl)piperidin-4-yl)thiazole showed a 100% inhibition rate against Pseudoperonospora cubensis. mdpi.com These examples, while not direct derivatives of this compound, underscore the potential of conjugating sulfonylpiperidine structures with thiadiazole and related thiazole systems to generate biologically active molecules.

Pyridin-3-ylmethanone Derivatives Incorporating Sulfonylpiperidine

The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic drugs with a wide array of biological activities. The conjugation of a pyridin-3-ylmethanone moiety with a sulfonylpiperidine structure represents an interesting approach to developing new therapeutic agents, particularly in the field of oncology. researchgate.netmdpi.com

Research in this area has led to the discovery of novel sulfonamide derivatives containing a pyridin-3-ylmethyl moiety as potent activators of pyruvate (B1213749) kinase M2 isoform (PKM2), a key enzyme in cancer metabolism. nih.gov In one study, a sulfonamide-dithiocarbamate compound was identified as a novel PKM2 activator, and subsequent optimization led to analogues with significant anti-proliferative activities against human tumor cell lines. nih.gov For instance, compound 8k from this series showed higher PKM2 activation activity than the positive control and exhibited significant anti-proliferative effects (IC50 < 1 µM) against multiple cancer cells with low toxicity to normal cells. nih.gov This compound was also found to inhibit the colony formation of MCF7 cells. nih.gov

While the reported structures contain a piperazine-1-carbodithioate linker, the presence of both the pyridin-3-yl and sulfonamide moieties highlights the potential for designing similar structures based on the this compound scaffold. The general synthetic approach involves the reaction of a substituted pyridine-3-sulfonamide (B1584339) with an appropriate isocyanate or other reactive species to introduce the desired side chain. The anticancer activity of such compounds is often linked to their ability to modulate specific cellular targets, such as enzymes or receptors, that are critical for cancer cell growth and survival.

| Compound | Target | Activity (AC50/IC50) | Cell Line |

|---|---|---|---|

| Compound 8b | PKM2 | AC50 = 0.136 µM | - |

| Compound 8k | PKM2 | AC50 = 0.056 µM | - |

| Compound 8k | Cell Proliferation | IC50 < 1 µM | Human tumor cell lines |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of (1-(Phenylsulfonyl)piperidin-3-yl)methanol. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The signals are assigned based on their chemical shift (δ) in parts per million (ppm), multiplicity, and integral values. The phenylsulfonyl group exerts a significant deshielding effect on adjacent protons.

The aromatic protons of the phenylsulfonyl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.50 and 7.85 ppm. rsc.org The protons on the piperidine (B6355638) ring exhibit characteristic shifts that are influenced by the electron-withdrawing sulfonyl group and the hydroxymethyl substituent. The protons on the carbon adjacent to the nitrogen (C2 and C6) are expected to be deshielded, appearing at approximately δ 3.6-3.8 ppm (axial) and δ 2.8-3.0 ppm (equatorial). The proton at the C3 position, being attached to the substituted carbon, would appear as a multiplet around δ 1.8-2.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are expected to resonate around δ 3.4-3.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, the position of which is concentration and solvent-dependent.

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl (Ar-H) | 7.50 - 7.85 | m | - |

| H-2eq, H-6eq | 3.60 - 3.80 | m | - |

| H-2ax, H-6ax | 2.80 - 3.00 | m | - |

| -CH₂OH | 3.40 - 3.60 | d | ~6.5 |

| H-3 | 1.80 - 2.00 | m | - |

| H-4, H-5 | 1.40 - 1.80 | m | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the carbon atom's hybridization and electronic environment.

The aromatic carbons of the phenyl ring typically show signals between δ 127.0 and 137.0 ppm, with the ipso-carbon (the carbon directly attached to the sulfur atom) being the most downfield in this group. rsc.org The carbons of the piperidine ring are influenced by the nitrogen atom and the sulfonyl group. The C2 and C6 carbons, adjacent to the nitrogen, are expected around δ 48.0-50.0 ppm. The C3 carbon, bearing the hydroxymethyl substituent, would be found in the range of δ 35.0-40.0 ppm. The C4 and C5 carbons are anticipated to appear more upfield, around δ 24.0-26.0 ppm. rsc.org The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate at approximately δ 65.0 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| Phenyl (C-ipso) | ~137.0 | s |

| Phenyl (C-ortho, C-meta, C-para) | 127.0 - 133.0 | d |

| -CH₂OH | ~65.0 | t |

| C-2, C-6 | 48.0 - 50.0 | t |

| C-3 | 35.0 - 40.0 | d |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.). It would also confirm the coupling between the H-3 proton and the methylene protons of the hydroxymethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, previously assigned proton signal. For example, the proton signal at δ ~3.5 ppm would show a cross-peak with the carbon signal at δ ~65.0 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular fragments. Key correlations would include those from the phenyl protons to the ipso-carbon, from the H-2/H-6 protons to C-3 and C-4/C-5, and from the -CH₂OH protons to the C-3 carbon, thereby confirming the attachment of the hydroxymethyl group to the 3-position of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Hydroxyl Group (-OH): A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

Sulfonyl Group (-SO₂-): This group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1350-1320 cm⁻¹ range and a symmetric stretch (νs) in the 1165-1140 cm⁻¹ range.

Piperidine Ring and Phenyl Group: C-H stretching vibrations for the aromatic (phenyl) and aliphatic (piperidine) moieties are observed. Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). nih.gov C-N stretching vibrations associated with the piperidine ring can be found in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations appear as medium to weak bands in the 1600-1450 cm⁻¹ region.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |

| Phenyl | Aromatic C-H stretch | 3100 - 3000 | Medium |

| Piperidine/CH₂OH | Aliphatic C-H stretch | 2950 - 2850 | Medium-Strong |

| Phenyl | C=C stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl | S=O asymmetric stretch | 1350 - 1320 | Strong |

| Sulfonyl | S=O symmetric stretch | 1165 - 1140 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak in the spectrum, confirming the molecular weight.

The molecular formula for this compound is C₁₂H₁₇NO₃S, giving a molecular weight of 271.34 g/mol . The ESI-MS spectrum would therefore show a prominent ion at m/z 272.3 [M+H]⁺.

Analysis of the fragmentation pattern under collision-induced dissociation (CID) can reveal the structure of the molecule. Key fragmentation pathways would likely include:

Loss of the phenylsulfonyl group: Cleavage of the N-S bond could lead to a fragment corresponding to the piperidin-3-yl)methanol cation.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group (-CH₂OH, mass 31) is a plausible fragmentation.

Fragmentation of the phenyl group: A fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is common for phenyl-containing compounds.

Cleavage of the piperidine ring: The piperidine ring itself can undergo characteristic ring-opening fragmentations. researchgate.netwvu.edu

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that subjects molecules to high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. nih.gov While a specific EI-MS spectrum for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the characteristic fragmentation of its constituent functional groups, namely the phenylsulfonyl moiety and the substituted piperidine ring. researchgate.netresearchgate.net

The molecular ion [C₁₂H₁₇NO₃S]⁺˙ is expected at a mass-to-charge ratio (m/z) of 255. Key fragmentation pathways are likely to include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and a piperidine-based radical.

Loss of Sulfur Dioxide (SO₂): The expulsion of a neutral SO₂ molecule (64 Da) is a well-documented fragmentation for aryl sulfonamides. researchgate.net This can occur from the molecular ion or from the phenylsulfonyl cation (m/z 141) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom or ring-opening reactions, leading to various smaller fragments. aip.org A significant fragment could arise from the loss of the hydroxymethyl group (•CH₂OH, 31 Da) via α-cleavage relative to the hydroxyl group, forming an ion at m/z 224. libretexts.org Subsequent fragmentation of the piperidine ring could also lead to characteristic ions. nih.gov

Loss of the Phenyl Radical: Cleavage of the C-S bond can result in the loss of a phenyl radical (•C₆H₅, 77 Da) to yield an ion at m/z 178.

A summary of the predicted primary fragment ions for this compound in EI-MS is presented in the table below.

| Proposed Fragment Ion | Structure | m/z (Nominal Mass) | Formation Pathway |

| Phenylsulfonyl Cation | [C₆H₅SO₂]⁺ | 141 | Cleavage of the S-N bond |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of SO₂ from the phenylsulfonyl cation |

| [M - CH₂OH]⁺ | [C₁₁H₁₄NO₂S]⁺ | 224 | α-cleavage with loss of the hydroxymethyl radical |

| [M - C₆H₅]⁺ | [C₆H₁₂NO₃S]⁺ | 178 | Cleavage of the C-S bond with loss of the phenyl radical |

| Piperidin-3-ylmethanol Cation | [C₆H₁₂NO]⁺ | 114 | Cleavage of the S-N bond (charge retained on piperidine fragment) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In contrast to EI-MS, ESI-MS typically generates intact molecular ions with minimal fragmentation. researchgate.net For this compound, analysis in the positive ion mode is expected to be most effective.

The primary ion observed would be the protonated molecule, [M+H]⁺. Given the compound's molecular formula of C₁₂H₁₇NO₃S, the calculated monoisotopic mass is 255.0929. Therefore, the protonated molecule would be detected at m/z 256.0997.

In ESI-MS, it is also common to observe adduct ions, where the analyte molecule associates with cations present in the solvent or mobile phase. ucdavis.edu The most frequently observed adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺). The formation of these adducts can aid in the confirmation of the molecular weight.

The expected ions for this compound in positive mode ESI-MS are detailed in the table below.

| Ion Species | Formula | m/z (Calculated Monoisotopic) |

| Protonated Molecule | [C₁₂H₁₈NO₃S]⁺ | 256.1002 |

| Sodium Adduct | [C₁₂H₁₇NO₃SNa]⁺ | 278.0821 |

| Potassium Adduct | [C₁₂H₁₇NO₃SK]⁺ | 294.0561 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been reported, valuable structural insights can be drawn from the published data of the closely related analog, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. researchgate.net This analog differs only in the position of the hydroxymethyl group (position 4 instead of 3) and the presence of a methyl group on the phenyl ring.

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed several key structural features that are highly likely to be conserved in this compound: researchgate.net

Piperidine Ring Conformation: The piperidine ring adopts a stable chair conformation. This is a common feature for substituted piperidine systems as it minimizes steric strain. researchgate.netresearchgate.net

Sulfur Atom Geometry: The geometry around the sulfur atom of the sulfonyl group is tetrahedral, consistent with sp³ hybridization. researchgate.net

Substituent Orientation: In the analog, the tosyl and hydroxymethyl groups are in equatorial positions to minimize steric hindrance. researchgate.net A similar preference for an equatorial orientation of the substituents would be expected for the 3-substituted isomer.

Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. The hydroxyl group (–OH) acts as a hydrogen bond donor, forming O–H···O interactions that link the molecules into chains or more complex networks. researchgate.net

The crystallographic data for the analog [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides a reliable model for predicting the solid-state structure of the title compound.

| Parameter | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (˚) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

Computational and Theoretical Investigations

Molecular Geometry Optimization and Electronic Structure Calculations

The foundation of any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules, including sulfonamides and piperidine (B6355638) derivatives. nih.gov The choice of basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. Pople-style basis sets, such as 6-311G(d,p), are commonly used for geometry optimization and electronic property calculations of such compounds. nih.gov

Geometry optimization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol using the B3LYP/6-311G(d,p) level of theory would yield the lowest energy conformation of the molecule. In this optimized structure, the piperidine ring is expected to adopt a stable chair conformation. The bond lengths, bond angles, and dihedral angles obtained from such a calculation provide a detailed picture of the molecular architecture. For instance, the geometry around the sulfur atom in the sulfonamide group is predicted to be a distorted tetrahedron.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S-N | 1.65 |

| S=O | 1.45 | |

| C-S (aromatic) | 1.77 | |

| C-N (piperidine) | 1.48 | |

| C-O (methanol) | 1.43 | |

| **Bond Angles (°) ** | O-S-O | 120.5 |

| O-S-N | 107.0 | |

| C-S-N | 105.0 | |

| S-N-C (piperidine) | 118.0 | |

| Dihedral Angles (°) | C-S-N-C (piperidine) | 65.0 |

Note: The values in this table are representative and based on typical bond lengths and angles for similar functional groups found in related structures.

Analysis of Molecular Orbitals and Bonding

Understanding the nature of chemical bonds and the distribution of molecular orbitals is essential for predicting a molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a description of the charge distribution and the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output of NBO analysis, with larger E(2) values indicating stronger interactions. researchgate.net

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would likely include the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms to the antibonding orbitals (σ* or π*) of adjacent bonds. For example, delocalization of the nitrogen lone pair into the antibonding orbitals of the S-O bonds contributes to the stability of the sulfonamide group. There has been considerable debate about the nature of the S-N bond in sulfonamides, with some studies suggesting minimal π-bonding contributions from the sulfur 3p orbitals. nih.govnih.gov NBO analysis can provide further insight into the specific electronic interactions governing the geometry and reactivity of this functional group. nih.govnih.gov

Table 2: Hypothetical Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies E(2) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on SO₂ | σ* (S-N) | 5.8 |

| LP (N) on piperidine | σ* (S-O) | 2.5 |

| LP (O) on methanol (B129727) | σ* (C-H) | 3.2 |

| σ (C-H) on piperidine | σ* (N-S) | 1.9 |

| π (C-C) on phenyl | π* (C-C) on phenyl | 20.5 |

Note: These E(2) values are hypothetical and serve to illustrate the types of interactions and their potential relative strengths based on studies of similar molecules.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds can exist in multiple conformations, and understanding their relative stabilities and the energy barriers between them is crucial for predicting their behavior. The piperidine ring in this compound can exist in several conformations, with the chair form being generally the most stable. nih.gov The substituents on the piperidine ring—the phenylsulfonyl group on the nitrogen and the methanol group on carbon 3—can be in either axial or equatorial positions.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility. For 1,3-disubstituted piperidines, the relative stability of the conformers depends on steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. Therefore, it is expected that the conformer with both the phenylsulfonyl and the hydroxymethyl groups in equatorial or pseudo-equatorial positions would be the most stable.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer (Piperidine Ring) | Phenylsulfonyl Position | Methanol Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.00 |

| Chair | Equatorial | Axial | 1.5 |

| Chair | Axial | Equatorial | 2.8 |

| Twist-Boat | - | - | 5.5 |

Note: The relative energies are hypothetical and based on general principles of conformational analysis of substituted piperidines. nih.gov

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO indicates regions that are likely to act as electron acceptors (electrophilic sites). For this compound, the HOMO is likely to be located on the phenyl ring and the oxygen atoms, while the LUMO is expected to be centered on the sulfonamide group, particularly the sulfur atom.

Furthermore, computational chemistry allows for the detailed exploration of reaction pathways by locating transition state structures and calculating the activation energies. For example, the hydrolysis of the sulfonamide bond is a potential reaction pathway. A plausible mechanism would involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal intermediate or transition state. nih.gov The calculated energy barrier for this process would provide an estimate of the reaction rate.

In Silico Screening of Structural Compliance (e.g., Lipinski Rule of Five for analogues)

In the context of drug discovery and development, in silico screening methods are used to predict the pharmacokinetic properties and drug-likeness of a compound. researchgate.net Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a drug candidate. drugbank.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Compounds that comply with these rules are considered to have a higher probability of being orally bioavailable. drugbank.com These parameters can be easily calculated for this compound and its potential analogues using various computational tools. researchgate.netbenthamdirect.com This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

Table 4: Calculated Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule | Compliance |

| Molecular Weight | 269.35 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 O, 1 N) | ≤ 10 | Yes |

| Calculated log P | 1.85 | ≤ 5 | Yes |

| Overall | Compliant |

Note: The values are calculated for the parent compound. Similar analyses can be applied to its analogues to guide synthetic efforts.

This in silico analysis provides a valuable framework for understanding the properties of this compound at a molecular level and for guiding the design of new derivatives with potentially enhanced properties.

Non Clinical Chemical Applications and Materials Science Relevance

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The piperidine (B6355638) scaffold is a fundamental building block in medicinal chemistry and fine chemical synthesis due to its prevalence in biologically active molecules. researchgate.netdoaj.org Compounds based on the piperidine ring, such as derivatives of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, serve as crucial intermediates in the construction of more complex molecular architectures.

The N-phenylsulfonyl group plays a key role in this context. It acts as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions. This stability allows for chemical modifications at other positions of the molecule without affecting the integrity of the piperidine ring. Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the piperidine ring itself.

The hydroxymethyl group at the C-3 position is a versatile functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups and the extension of the carbon chain, facilitating the synthesis of a diverse library of compounds. For instance, similar functionalized piperidines are key intermediates in the synthesis of complex pharmaceutical agents, where precise modifications are required to achieve desired biological activity. researchgate.netnih.gov

| Piperidine Intermediate | Synthetic Application | Key Transformation | Reference |

|---|---|---|---|

| 1-Benzylpiperidin-4-one | Synthesis of fentanyl-type analgesics | Strecker-type condensation, N-debenzylation | researchgate.net |

| tert-butyl 4-aminopiperidine-1-carboxylate | Synthesis of NLRP3 inflammasome inhibitors | Amide coupling, Boc-deprotection | nih.gov |

| [Piperidin-4-yl]-diphenyl-methanol | Synthesis of piperidine sulfonamides | Condensation with sulfonyl chlorides | researchgate.netresearchgate.net |

Potential in Chiral Auxiliary Design and Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. rsc.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed.

This compound possesses a stereocenter at the C-3 position of the piperidine ring. This inherent chirality, combined with the presence of the hydroxymethyl group, presents potential for its use as a chiral auxiliary. The alcohol moiety can be esterified with a prochiral acid, bringing the chiral environment of the piperidine derivative in close proximity to the reaction center. The bulky phenylsulfonyl group would likely play a significant role in directing the approach of incoming reagents, thereby inducing diastereoselectivity in subsequent reactions, such as enolate alkylations or aldol (B89426) additions.

While specific applications of this compound as a chiral auxiliary are not extensively documented, the principle is well-established with other chiral molecules like oxazolidinones and camphorsultam. wikipedia.org The development of new and efficient chiral auxiliaries is an ongoing area of research, and the structural features of this compound make it a candidate for exploration in this field. nih.gov

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Amino alcohol derivative | Asymmetric aldol reactions, alkylations |

| Oppolzer's Camphorsultam | Terpene derivative | Asymmetric Diels-Alder reactions, conjugat additions |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines |

| (1S,2S)-(+)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation of carboxylic acids |

Exploration in Advanced Materials Science

The field of materials science continuously seeks novel molecular structures to create materials with specific, tunable properties. The incorporation of sulfonylpiperidine moieties into larger molecular frameworks, such as polymers or supramolecular assemblies, is an area of potential interest.

Functional Polymers: The sulfonamide group is known to influence the physicochemical properties of polymers. For example, polymers containing primary sulfonamide groups can exhibit pH-responsive behavior, which is valuable for applications in drug delivery and smart materials. rsc.org While the sulfonamide in this compound is tertiary, its polar nature and the rigidity of the phenylsulfonylpiperidine structure could be harnessed. The hydroxymethyl group provides a convenient point for polymerization, allowing the molecule to be incorporated as a monomer into polyesters or polyurethanes. The resulting polymers could exhibit unique thermal properties, solubility profiles, or binding capabilities due to the presence of the sulfonylpiperidine side chains.

Supramolecular Chemistry: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. youtube.com The phenylsulfonyl group can participate in various non-covalent interactions, and the hydroxyl group is a classic hydrogen bond donor and acceptor. These features suggest that this compound or its derivatives could act as building blocks for supramolecular structures like gels, liquid crystals, or molecular capsules. nih.govmdpi.com For instance, the formation of hydrogen-bonded networks could lead to self-assembly into higher-order structures with potential applications in sensing or molecular recognition. rsc.org

Development of Novel Catalytic Systems Utilizing Piperidine Scaffolds

Piperidine and its derivatives are widely utilized in catalysis. The nitrogen atom of the piperidine ring is basic and can function as an organocatalyst for various transformations, such as Knoevenagel condensations and Michael additions. emanresearch.org

Furthermore, the piperidine scaffold is a common structural motif in ligands for transition metal catalysis. acs.org By modifying the piperidine ring with specific substituents, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Future Research Directions and Emerging Avenues

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. escholarship.orgresearchgate.net Future research on (1-(Phenylsulfonyl)piperidin-3-yl)methanol should focus on developing synthetic pathways that are not only high-yielding but also sustainable.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents, multiple protection/deprotection steps, and significant solvent waste. Emerging avenues for improvement include:

Catalytic Methods: Investigating the use of transition metal or organocatalysts to streamline key transformations, such as the N-sulfonylation of the piperidine (B6355638) ring or the reduction of a precursor carboxylic acid or ester. Catalytic approaches can reduce the need for stoichiometric reagents, leading to higher atom economy.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and easier scalability. A flow-based synthesis of this compound could lead to higher throughput and purity.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents) can significantly reduce the environmental footprint of the synthesis. researchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis

| Strategy | Objective | Potential Benefit |

|---|---|---|

| Catalysis | Replace stoichiometric reagents with catalytic amounts of transition metals or organocatalysts. | Higher atom economy, reduced waste, milder reaction conditions. |

| Flow Chemistry | Convert batch reactions to a continuous flow process. | Improved safety, scalability, and process control; potentially higher yields. |

| Alternative Solvents | Utilize water, ionic liquids, or supercritical fluids as reaction media. | Reduced volatile organic compound (VOC) emissions, lower environmental impact. |

| One-Pot Syntheses | Combine multiple synthetic steps into a single reaction vessel without intermediate purification. | Increased efficiency, reduced solvent use and waste. |

Elucidation of Complex Reaction Mechanisms through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of byproducts. researchgate.net For the synthesis of this compound, future research should leverage a combination of advanced spectroscopic and computational tools to dissect the intricate details of the key chemical transformations.

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance), can provide real-time data on the concentration of reactants, intermediates, and products. researchgate.net This allows for a detailed kinetic analysis and the identification of transient species that are crucial to the reaction mechanism.

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be employed to map the potential energy surface of a reaction. researchgate.net These studies can elucidate transition state geometries, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions, offering insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net

Table 2: Methods for Mechanistic Elucidation

| Method | Application | Information Gained |

|---|---|---|

| In-situ IR/NMR | Real-time monitoring of reaction progress. | Kinetic data, identification of intermediates, reaction profiling. |

| Mass Spectrometry | Identification of transient species and reaction products. | Structural confirmation, byproduct analysis. |

| Computational Modeling (DFT) | Calculation of transition states and reaction pathways. | Activation energies, thermodynamic data, prediction of selectivity. |

Investigation of Stereoselective Synthesis of Enantiopure Analogues

The this compound molecule possesses a stereocenter at the C3 position of the piperidine ring. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for the stereoselective synthesis of (R)- and (S)-(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a critical area for future research.

Key strategies to achieve this include:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as (R)- or (S)-nipecotic acid, to introduce the desired stereochemistry from the outset.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, an asymmetric reduction of a ketone precursor could establish the chiral alcohol center with high enantioselectivity.

Chiral Resolution: Developing efficient methods to separate the racemic mixture of this compound, for example, through diastereomeric salt formation with a chiral resolving agent or via chiral chromatography. nih.gov

The ability to access both enantiomers in high purity is essential for conducting rigorous structure-activity relationship (SAR) studies and for developing stereochemically pure therapeutic agents. nih.gov

Expansion of Chemical Transformations for Diverse Applications

The functional groups present in this compound—the secondary alcohol and the phenylsulfonyl moiety—serve as handles for a wide array of chemical modifications. A systematic exploration of these transformations can generate a library of novel analogues for screening in various applications, particularly in medicinal chemistry.

Future research should explore:

Modification of the Hydroxyl Group:

Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification or Etherification with a diverse range of acids or alcohols to modulate properties like lipophilicity and metabolic stability.

Substitution with other functional groups (e.g., amines, halides) via nucleophilic substitution reactions.

Functionalization of the Phenylsulfonyl Ring:

Electrophilic Aromatic Substitution to introduce substituents (e.g., nitro, halogen, alkyl groups) at various positions on the phenyl ring, thereby tuning the electronic properties of the sulfonyl group.

These efforts will produce a collection of derivatives with varied steric and electronic profiles, which is invaluable for probing biological targets and optimizing molecular properties.

Exploration of this compound as a Core Scaffold for Uncharted Chemical Spaces

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a common motif in many biologically active compounds and approved drugs. researchgate.netnih.gov The unique combination of the piperidine core, the phenylsulfonyl group, and the hydroxymethyl substituent makes this compound an attractive starting point for navigating uncharted chemical spaces in drug discovery.

Future research in this area should focus on:

Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a foundational fragment for building more complex molecules targeted at specific enzymes or receptors.

Diversity-Oriented Synthesis (DOS): Applying the chemical transformations outlined in the previous section to generate a structurally diverse library of compounds for high-throughput screening against a wide range of biological targets. The goal is to identify novel biological activities that may not be predictable from the initial scaffold.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. researchgate.net

By systematically exploring the chemical space around this core structure, researchers can uncover new lead compounds for therapeutic areas where the piperidine motif has shown promise, such as neuroscience, oncology, and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (1-(Phenylsulfonyl)piperidin-3-yl)methanol, and how do reaction conditions impact yield?

- Methodology :

- Stepwise synthesis : Piperidine derivatives are often functionalized via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent hydroxymethylation at the 3-position may involve Grignard reactions or reduction of ketone intermediates (e.g., NaBH₄ in methanol) .

- Key conditions : Temperature control (reflux vs. room temperature), stoichiometric ratios of sulfonylating agents, and purification via column chromatography (silica gel, eluent systems like ethyl acetate/hexane) are critical for yields >70% .

- Example : A 79.9% yield was achieved for a structurally similar piperidinylmethanol derivative using oxalic acid precipitation and basification .

Q. How is structural characterization of this compound performed?

- Analytical techniques :

- NMR spectroscopy : ¹H NMR (300–500 MHz) identifies substituent environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, sulfonyl-phenyl aromatic protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl and quaternary carbon positions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₅NO₃S: 265.07 g/mol) .

- X-ray crystallography : Resolves stereochemistry and confirms bond angles in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- While no specific GHS hazards are reported for this compound, general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. Emergency procedures (e.g., eye flushing with water) align with piperidine derivative protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in derivatives be resolved?

- Strategies :

- Variable-temperature NMR : Reduces signal splitting caused by conformational exchange in piperidine rings .

- 2D techniques (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing piperidinylmethanol protons from sulfonyl-phenyl groups) .

- Case study : In a related compound, ¹H NMR δ 2.78–2.55 ppm (piperidine CH₂) showed multiplicity shifts due to steric hindrance from sulfonyl groups, resolved via HSQC .

Q. What structure-activity relationship (SAR) trends are observed for bioactivity in derivatives?

- Key findings :

- Sulfonyl group modifications : Electron-withdrawing substituents (e.g., 4-Cl on phenyl) enhance binding to enzymes like thymidylate kinase (MtbTMPK), as seen in antitumor analogs .

- Piperidine substitution : Fluorine at the 4-position (e.g., (3S,4R)-4-(4-fluorophenyl) derivatives) increases blood-brain barrier permeability, relevant to CNS drug development .

- Table : Bioactivity trends in analogs:

| Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-Fluorophenyl | 0.8 µM (AChE inhibition) | Neurodegenerative models |

| 4-Chloropyrimidinyl | 2.3 µM (DNA synthesis) | Anticancer assays |

Q. How are in vitro assays optimized to evaluate conflicting bioactivity data?

- Methodological adjustments :

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., cytotoxicity vs. therapeutic activity) .

- Enzyme selectivity panels : Compare inhibition of acetylcholinesterase (AChE) vs. monoamine oxidase (MAO-B) to rule off-target effects .

- Replication : Use triplicate measurements and orthogonal assays (e.g., fluorescence-based vs. radiometric) to validate results .

Data Contradiction Analysis

Q. How do synthetic yields vary across literature reports, and what factors explain discrepancies?

- Case analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.